

An In-depth Technical Guide to 4-Bromo-3-chloro-2-methylpyridine

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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-3-chloro-2-methylpyridine**, a key building block in modern medicinal chemistry and organic synthesis. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and practical applications.

Core Identification and Physicochemical Properties

Chemical Identity:

- Systematic Name: **4-Bromo-3-chloro-2-methylpyridine**
- CAS Number: 1188140-52-4[1][2][3][4]
- Molecular Formula: C₆H₅BrC₁N[2]
- Molecular Weight: 206.47 g/mol [2][3]

Structure:

The structural arrangement of **4-Bromo-3-chloro-2-methylpyridine**, with its distinct substitution pattern on the pyridine ring, is fundamental to its reactivity and utility as a synthetic intermediate.

Diagram 1: Chemical Structure of **4-Bromo-3-chloro-2-methylpyridine** (CAS 1188140-52-4)

Caption: 2D representation of **4-Bromo-3-chloro-2-methylpyridine**.

Physicochemical Data Summary:

For ease of reference, the key physicochemical properties are summarized in the table below. It is important to note that while some data is available for closely related isomers, specific experimental values for this compound are not extensively published and should be determined empirically for rigorous applications.

Property	Value	Source
Molecular Weight	206.47 g/mol	[2] [3]
Molecular Formula	C ₆ H ₅ BrCIN	[2]
Appearance	Typically a solid	[5]
Solubility	Limited in water; soluble in common organic solvents (e.g., dichloromethane, chloroform)	[5]
Storage Conditions	Sealed in a dry environment at 2-8°C	[2]

Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-3-chloro-2-methylpyridine** requires a strategic approach to introduce the halogen and methyl substituents onto the pyridine ring with the correct regioselectivity. While a specific, detailed protocol for this isomer is not readily available in peer-reviewed literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach involves the halogenation of a pre-substituted methylpyridine.

Conceptual Synthetic Pathway:

A logical synthetic route could commence with 2-methyl-3-chloropyridine as a starting material. The subsequent bromination at the 4-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator or under acidic conditions. The electron-donating effect of the methyl group and the directing effects of the existing substituents would need to be carefully considered to optimize the yield of the desired isomer.

Diagram 2: Conceptual Synthetic Workflow



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Caption: A plausible synthetic route to **4-Bromo-3-chloro-2-methylpyridine**.

Detailed Experimental Protocol (Hypothetical):

This protocol is illustrative and requires optimization.

- **Reaction Setup:** To a solution of 2-methyl-3-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.1 eq).
- **Initiation:** The reaction mixture is heated to reflux, and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN is added. Alternatively, the reaction can be initiated by UV irradiation.
- **Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired **4-Bromo-3-chloro-2-methylpyridine**.

Causality in Experimental Design:

- The choice of a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile is crucial for the stability of the radical intermediates.
- The use of a slight excess of the brominating agent ensures the complete conversion of the starting material.
- The purification by column chromatography is essential to separate the desired product from any regioisomers that may have formed.

Applications in Drug Discovery and Development

Halogenated pyridines are invaluable scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. The specific arrangement of the bromo, chloro, and methyl groups in **4-Bromo-3-chloro-2-methylpyridine** offers a unique platform for generating novel molecular entities.

Role as a Key Intermediate:

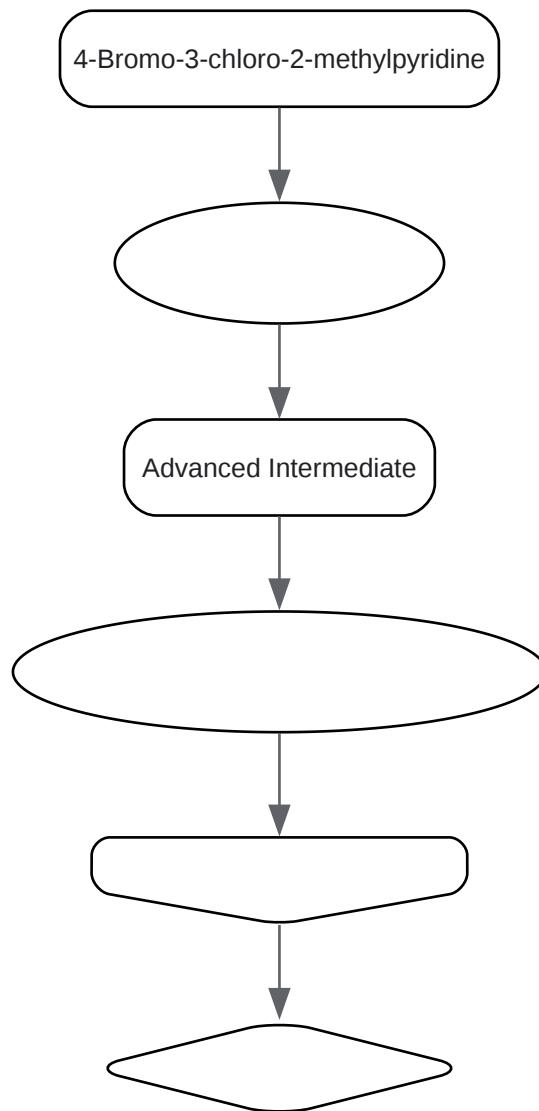
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.

Hypothetical Application in Kinase Inhibitor Synthesis:

The pyridine core is a common feature in many ATP-competitive kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase. The substituents at the 2, 3, and 4-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, the bromine at the 4-

position can be readily converted to an aryl or heteroaryl group via a Suzuki coupling, which could then interact with a hydrophobic region of the kinase.

Diagram 3: Role in a Hypothetical Drug Discovery Cascade



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